5-(Thiophen-2-yl)-1H-1,2,4-triazole 5-(Thiophen-2-yl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327925
InChI: InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9)
SMILES:
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol

5-(Thiophen-2-yl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC18327925

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Thiophen-2-yl)-1H-1,2,4-triazole -

Specification

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
IUPAC Name 5-thiophen-2-yl-1H-1,2,4-triazole
Standard InChI InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9)
Standard InChI Key PHEGUZUFMVZYLQ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NC=NN2

Introduction

Chemical Structure and Synthesis Methods

Structural Overview

The compound consists of a 1H-1,2,4-triazole ring (three nitrogen atoms at positions 1, 2, and 4) linked to a thiophen-2-yl group at position 5. The planar triazole core allows for π-π stacking interactions, while the thiophene moiety enhances lipophilicity and membrane permeability .

Nucleophilic Substitution Reactions

A common route involves reacting thiophene-2-carbohydrazide with isothiocyanates. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized by treating thiophene-2-carbohydrazide with p-tolyl isothiocyanate in ethanol, followed by alkaline cyclization (68% yield) .

Reaction Scheme:

Thiophene-2-carbohydrazide+p-Tolyl isothiocyanateEtOH, KOH4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione\text{Thiophene-2-carbohydrazide} + \text{p-Tolyl isothiocyanate} \xrightarrow{\text{EtOH, KOH}} \text{4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione}

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency. For instance, 2-aminomethyl-4-haloaryl-1,2,4-triazole-3-thiones were synthesized via Mannich reactions under microwave conditions, achieving yields of 72–95% .

Hydrazinolysis and Cyclization

Hydrazinolysis of thiophene-2-carboxylate esters followed by cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) is another viable method. This approach yielded 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione derivatives with high purity .

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy: The disappearance of the C=O stretch (1650–1690 cm⁻¹) confirms cyclization. Thione (C=S) stretches appear at 1250–1300 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Thiophene protons resonate at δ 6.8–7.5 ppm, while triazole NH protons appear as broad singlets near δ 13.0 ppm .

    • ¹³C NMR: The triazole C-3 and C-5 carbons resonate at δ 143–159 ppm, whereas thiophene carbons appear at δ 123–136 ppm .

X-ray Crystallography

X-ray studies reveal that the triazole and thiophene rings are nearly coplanar (dihedral angle: 2.67°), facilitating intermolecular interactions such as N–H···S hydrogen bonds and C–H···π stacking .

Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) predict a HOMO-LUMO energy gap of 4.626 eV, indicating high stability. Conformational analysis shows the most stable structure at torsion angles of −179° and +178° .

Biological Activities

Antibacterial Effects

  • Gram-positive Bacteria: Derivatives exhibited potent activity against Staphylococcus aureus (MIC: 0.046 µM) and MRSA (MIC: 0.25 µg/mL), outperforming ciprofloxacin and vancomycin .

  • Gram-negative Bacteria: Activity against Escherichia coli and Pseudomonas aeruginosa was moderate (MIC: 8–32 µg/mL) .

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives

CompoundS. aureus (µg/mL)MRSA (µg/mL)E. coli (µg/mL)
5-(Thiophen-2-yl)-triazole0.0460.258.0
Ciprofloxacin0.681.00.5

Antifungal Activity

Nitro-substituted derivatives showed notable activity against Candida albicans (MIC: 12 µg/mL), though less potent than clotrimazole (MIC: 2 µg/mL) .

Structure-Activity Relationships (SAR)

  • Thiophene Substitution: Electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity, while electron-donating groups (e.g., OCH₃) improve antifungal properties .

  • Triazole Modifications:

    • N-1 Substitution: Alkyl chains increase lipophilicity and membrane penetration .

    • C-3 Thione: Critical for hydrogen bonding with bacterial DNA gyrase .

  • Hybridization with Fluoroquinolones: Ciprofloxacin-triazole hybrids showed 16-fold higher potency against MRSA than parent drugs .

Therapeutic Applications and Future Directions

The compound’s dual activity against drug-resistant bacteria and cancer cells positions it as a promising lead for multifunctional therapeutics. Future research should focus on:

  • Optimizing Bioavailability: Prodrug strategies to enhance solubility.

  • Targeted Delivery: Nanoparticle formulations for site-specific action.

  • Combination Therapy: Synergistic effects with existing antibiotics (e.g., β-lactams).

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